molecular formula C11H4ClF3N2S B1598361 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 286430-58-8

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B1598361
CAS RN: 286430-58-8
M. Wt: 288.68 g/mol
InChI Key: HQMDUCXESPXKLJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (CTTN) is a synthetic organic compound that is widely used in scientific research. It is a member of the nitrile family, and is used for a variety of purposes in the laboratory, including as a reagent for organic synthesis, and as a catalyst for the production of pharmaceuticals. CTTN has been studied extensively in the scientific community, and findings have revealed a number of interesting properties and applications. In

Scientific Research Applications

Heterocyclic Chemistry and Synthesis of Novel Compounds

Novel Heterocycles Synthesis

The reactivity of 2-chloronicotinonitrile (a close relative of the compound of interest) with thioureas has been explored, leading to the synthesis of new heterocyclic compounds. These reactions involve displacement of chlorine by nitrogen from thioureas, resulting in secondary cyclizations and the formation of a new ring system, highlighting its utility in developing novel heterocyclic chemistry (Coppola & Shapiro, 1981).

Organic Synthesis and Functionalization

Deoxydative Substitution Reactions

The compound has been involved in studies exploring deoxydative substitution reactions, such as those with nicotinamide and nicotinic acid N-oxides. These reactions yield a mixture of substituted nicotinamides and nicotinonitriles, demonstrating its potential in organic synthesis and functionalization (Prachayasittikul & Bauer, 1985).

Material Science and Photophysical Properties

Synthesis of Nicotinonitrile Derivatives

The synthesis of nicotinonitrile derivatives incorporating elements like pyrene and fluorene has been reported. These compounds exhibit strong blue-green fluorescence emission, suggesting their application in materials science, particularly in the development of environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Agricultural Applications

Rice Production and Environmental Impact

A study on the nitrification inhibitor 2-chloro-6-(trichloromethyl)-pyridine, closely related to the compound of interest, evaluated its effectiveness in rice production. The study found that it can significantly increase rice yield and reduce nitrous oxide emissions, indicating its potential application in sustainable agriculture (Sun et al., 2015).

properties

IUPAC Name

2-chloro-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF3N2S/c12-10-6(5-16)7(11(13,14)15)4-8(17-10)9-2-1-3-18-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDUCXESPXKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381720
Record name 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

CAS RN

286430-58-8
Record name 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
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